molecular formula C17H23ClN2O4S B2647431 2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone CAS No. 2034375-15-8

2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone

Cat. No. B2647431
CAS RN: 2034375-15-8
M. Wt: 386.89
InChI Key: YCZQPXCKDIQPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.89. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anticancer Applications

Research has highlighted the antitumor activity of triazine derivatives bearing piperazine moieties, demonstrating promising antiproliferative effects against breast cancer cells. These compounds, through a series of synthetic steps, have shown to compare favorably with cisplatin, a well-known anticancer drug, in inhibiting the growth of MCF-7 breast cancer cells, indicating their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2014).

Antimicrobial and Antibacterial Activities

The synthesis and evaluation of naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes have revealed medium to strong fluorescence emission bands and significant antimicrobial activity against a broad spectrum of pathogens. This suggests potential applications in developing new antimicrobial agents (Verma & Singh, 2015).

Antifungal and Enzyme Inhibitory Activities

Novel azole-containing piperazine derivatives have been synthesized and tested for their antifungal and enzyme inhibitory potentials. These compounds exhibited moderate to significant in vitro antibacterial and antifungal activities, with some showing comparable activities to standard drugs. This highlights their potential in antimicrobial therapy (Gan et al., 2010).

Photoinitiated Polymerization

The role of benzoxazines as hydrogen donors in the free radical polymerization of methyl methacrylate (MMA) demonstrates the utility of certain chemical structures in initiating polymerization upon irradiation. This process, which incorporates tertiary amino moieties into polymers, showcases the potential of these compounds in polymer science and engineering (Tasdelen et al., 2006).

Environmental Applications

Compounds with chlorophenoxy groups have been studied for their utility in removing pollutants like 2,4-dichlorophenol from wastewater, leveraging the activity of immobilized enzymes. This suggests potential environmental applications in treating industrial wastewater and mitigating pollution (Wang et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c18-14-1-3-16(4-2-14)24-13-17(21)20-9-7-19(8-10-20)15-5-11-25(22,23)12-6-15/h1-4,15H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZQPXCKDIQPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone

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